2-(4-Chlorophenoxy)-3,5-dinitrobenzamide
Description
2-(4-Chlorophenoxy)-3,5-dinitrobenzamide is a synthetic small molecule belonging to the 3,5-dinitrobenzamide (DNB) class, characterized by a benzamide core with nitro groups at the 3 and 5 positions and a 4-chlorophenoxy substituent at the 2-position. The antimycobacterial efficacy of DNBs is attributed to their ability to inhibit critical enzymes involved in bacterial cell wall biosynthesis, such as decaprenyl-phosphoribose 2′-epimerase (DprE1), a validated target for tuberculosis (TB) drug development .
Properties
Molecular Formula |
C13H8ClN3O6 |
|---|---|
Molecular Weight |
337.67 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8ClN3O6/c14-7-1-3-9(4-2-7)23-12-10(13(15)18)5-8(16(19)20)6-11(12)17(21)22/h1-6H,(H2,15,18) |
InChI Key |
UOKYCAJRWCWLLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-3,5-dinitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-2,6-dinitrophenol. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often involve maintaining a low temperature to control the exothermic nitration process and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenoxy)-3,5-dinitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorophenoxy group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, although these are less common.
Scientific Research Applications
2-(4-Chlorophenoxy)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro groups can participate in redox reactions, while the chlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key 3,5-Dinitrobenzamide Derivatives and Their Properties
| Compound Name | Substituents/R-Group | MIC* (μg/mL) | Target Pathogen | Key Mechanism | Cytotoxicity (CC50†) |
|---|---|---|---|---|---|
| DNB1 | N-(2-(4-methoxyphenoxy)ethyl) | 0.075 | M. tuberculosis (MDR/XDR) | DprE1 inhibition | >100 μM |
| DNB2 | N-(2-(benzyloxy)ethyl) | 0.075 | M. tuberculosis (MDR/XDR) | DprE1 inhibition | >100 μM |
| N-(5-chloropentyl)-3,5-dinitrobenzamide | N-(5-chloropentyl) | Not reported | M. tuberculosis H37Rv | Cell wall synthesis disruption | Low |
| Fused-ring derivatives‡ | Varied fused-ring moieties | 0.1–1.0 | M. tuberculosis H37Rv | DprE1 inhibition | Moderate to high |
*MIC: Minimal Inhibitory Concentration; †CC50: Half-maximal cytotoxic concentration; ‡From .
DNB1 and DNB2
These derivatives share the 3,5-dinitrobenzamide core but feature N-substituted ethyl chains with methoxyphenoxy (DNB1) or benzyloxy (DNB2) groups. Both exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains, with MIC values of 75 ng/mL, comparable to first-line drugs like isoniazid . Their mechanism involves irreversible inhibition of DprE1, critical for arabinogalactan biosynthesis in mycobacterial cell walls. Resistance mutations in dprE1 (e.g., Cys387Ser) confer cross-resistance to benzothiazinones and DNBs, underscoring their shared target .
N-(5-Chloropentyl)-3,5-dinitrobenzamide
Its N-alkyl chain may enhance membrane permeability compared to aryl-substituted analogues.
Fused-Ring Derivatives
Compounds incorporating fused-ring systems (e.g., bicyclic or tricyclic moieties) show moderate to high antitubercular activity (MIC: 0.1–1.0 μg/mL), suggesting that bulky substituents improve target binding or stability . However, cytotoxicity varies, highlighting the need for balanced lipophilicity in drug design.
Structure-Activity Relationship (SAR) Insights
- Nitro Groups : The 3,5-dinitro configuration is essential for activity; removal or reduction of nitro groups abolishes efficacy .
- Substituent Position : N-substituted derivatives (e.g., DNB1/DNB2) exhibit superior potency compared to O-substituted variants, likely due to enhanced interactions with DprE1’s hydrophobic pocket .
- Electron-Donating/Withdrawing Groups: Methoxy (electron-donating) and benzyloxy (moderately electron-withdrawing) groups in DNB1/DNB2 optimize target engagement, whereas chloro substituents (as in 2-(4-chlorophenoxy)-3,5-dinitrobenzamide) may alter solubility and bioavailability .
Mechanistic and Resistance Profiles
DNBs, including 2-(4-chlorophenoxy)-3,5-dinitrobenzamide, target DprE1, leading to accumulation of decaprenyl-phosphoribose (DPR) and inhibition of arabinan biosynthesis . Resistance arises primarily from dprE1 mutations, but spontaneous resistance rates are low (<10⁻⁷), making DNBs promising for combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
